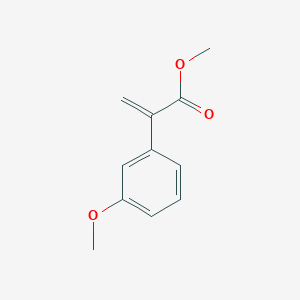

Methyl 2-(3-methoxyphenyl)acrylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 2-(3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C11H12O3/c1-8(11(12)14-3)9-5-4-6-10(7-9)13-2/h4-7H,1H2,2-3H3 |

InChI Key |

ITSQNSJVBVOVKP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=C)C(=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of Methyl 2 3 Methoxyphenyl Acrylate

Reactions Involving the Alpha, Beta-Unsaturated Ester Moiety

The defining feature of Methyl 2-(3-methoxyphenyl)acrylate is its α,β-unsaturated ester system. The conjugation of the carbon-carbon double bond with the carbonyl group of the ester creates a polarized system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

The Michael addition, or 1,4-conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of this compound, a wide variety of nucleophiles (Michael donors) can add to the electrophilic β-carbon. This reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds. The process is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile.

Common Michael donors for reactions with acrylates include amines, thiols, and carbanions derived from compounds with active methylene (B1212753) groups. For instance, the addition of an amine to the acrylate (B77674) would yield a β-amino ester derivative, a scaffold found in many biologically active molecules.

Table 1: Examples of Potential Michael Addition Reactions

| Michael Donor (Nucleophile) | Product Type |

|---|---|

| Primary/Secondary Amines (e.g., Benzylamine) | β-Amino Esters |

| Thiols (e.g., Thiophenol) | β-Thio Esters |

| Malonates (e.g., Diethyl malonate) | Diester Adducts |

| Nitroalkanes (e.g., Nitromethane) | γ-Nitro Esters |

| Cyanide | β-Cyano Esters |

Electrophilic Addition: While the double bond in this compound can undergo electrophilic addition, this reaction is generally less favorable compared to that of simple alkenes. The electron-withdrawing nature of the adjacent carbonyl group deactivates the double bond towards attack by electrophiles. However, under forcing conditions or with strong electrophiles like hydrogen halides (HX), the reaction can proceed. The addition would follow Markovnikov's rule, where the proton adds to the α-carbon, and the nucleophilic halide adds to the β-carbon, guided by the formation of the more stable carbocation intermediate, which is stabilized by the phenyl ring.

Nucleophilic Addition: Nucleophilic attack can occur at two electrophilic sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition, i.e., Michael addition). The reaction pathway is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor 1,2-addition to the carbonyl group. In contrast, softer nucleophiles, like amines or enolates, preferentially undergo 1,4-conjugate addition.

Derivatization via Modifications of the Phenyl Ring

The substituted phenyl ring offers another site for chemical modification, allowing for the synthesis of a wide array of derivatives.

A primary transformation for the 3-methoxyphenyl (B12655295) group is the cleavage of the aryl methyl ether to yield a phenolic hydroxyl group. This O-demethylation is a crucial reaction in natural product synthesis and medicinal chemistry. rsc.org Various reagents can accomplish this transformation, often under harsh conditions. rsc.org

Common reagents for aryl methyl ether cleavage include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong Brønsted acids such as hydrobromic acid (HBr). rsc.orgnih.govchem-station.com The reaction with BBr₃, a widely used method, involves the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

Table 2: Reagents for O-Demethylation of the Methoxy (B1213986) Group

| Reagent | Typical Conditions | Product |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane, -78°C to RT | Methyl 2-(3-hydroxyphenyl)acrylate |

| Hydrobromic Acid (HBr, 48%) | Acetic acid, reflux | Methyl 2-(3-hydroxyphenyl)acrylate |

| Aluminum Chloride (AlCl₃) | Dichloromethane, with nucleophile (e.g., ethanethiol) | Methyl 2-(3-hydroxyphenyl)acrylate |

Furthermore, the phenyl ring can undergo electrophilic aromatic substitution. The directing effects of the two substituents—the methoxy group and the acrylate side chain—are competing. The methoxy group is an activating, ortho, para-director due to its ability to donate electron density through resonance. brainly.comlumenlearning.com Conversely, the acrylate group is a deactivating, meta-director because of its electron-withdrawing nature. The powerful activating effect of the methoxy group typically dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2, 4, and 6), with position 5 being sterically hindered and electronically deactivated.

Formation and Reactivity of Epoxide Intermediates from Acrylates

The carbon-carbon double bond of the acrylate moiety can be converted into an epoxide (oxirane) ring, a highly versatile synthetic intermediate.

The epoxidation of α,β-unsaturated esters like this compound is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield Methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate. The resulting epoxide is an electrophilic three-membered ring that is susceptible to ring-opening by various nucleophiles.

The strained three-membered ring of the epoxide intermediate is readily opened by nucleophiles. nih.gov The regioselectivity of the ring-opening reaction is dependent on the reaction conditions (acidic or basic/nucleophilic). nih.gov

Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the least sterically hindered carbon of the epoxide. For the epoxide derived from this compound, this would be the β-carbon (C3).

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks the carbon atom that can best stabilize the developing positive charge. In this case, attack would be favored at the α-carbon (C2), which is adjacent to the stabilizing ester and phenyl groups.

Table 3: Regioselectivity of Nucleophilic Epoxide Ring-Opening

| Conditions | Nucleophile | Site of Attack | Product Type |

|---|---|---|---|

| Basic / Neutral (Sₙ2) | H₂O / OH⁻ | β-Carbon | α-hydroxy-β-hydroxy product |

| Basic / Neutral (Sₙ2) | RO⁻ / ROH | β-Carbon | α-hydroxy-β-alkoxy product |

| Acid-Catalyzed | H₂O / H⁺ | α-Carbon | α-hydroxy-β-hydroxy product |

| Acid-Catalyzed | ROH / H⁺ | α-Carbon | α-alkoxy-β-hydroxy product |

Alpha-Functionalization and Carbon-Carbon Bond Formation

The introduction of functional groups at the alpha-position of this compound is a key transformation for the synthesis of more complex molecules, particularly α-amino acid derivatives. This section focuses on the formation of a carbon-carbon bond at the α-carbon, specifically through the process of alpha-aminoalkylation.

Alpha-Aminoalkylation

Alpha-aminoalkylation involves the introduction of an aminoalkyl group at the α-position of the acrylate. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of structurally similar compounds, such as other methyl 2-aryl acrylates, provides a strong basis for predicting its behavior in such reactions. A prominent and modern approach for this transformation is through photocatalytic, radical-mediated processes.

One of the most relevant analogous reactions is the visible light-promoted α-aminoalkylation of Morita-Baylis–Hillman (MBH) acetates with N-methyl arylamines. acs.orgacs.org This reaction proceeds via an α-aminoalkyl radical which then adds to the electron-deficient alkene of the acrylate system. Given the structural similarity, it is highly plausible that this compound could undergo a similar transformation.

The proposed reaction would likely proceed under photocatalytic conditions, utilizing a photosensitizer that can be excited by visible light. This excited photocatalyst would then interact with an N-aryl amine, such as N,N-dimethylaniline, through a single electron transfer (SET) process to generate an α-aminoalkyl radical. This radical species is nucleophilic and can add to the electrophilic β-position of the this compound. Subsequent steps involving radical termination would lead to the final α-aminoalkylated product.

The general mechanism for such a reaction involves the following key steps:

Photoexcitation of a catalyst.

Generation of an α-aminoalkyl radical from an amine precursor.

Radical addition to the acrylate.

Formation of the final product through a radical termination step.

Detailed research on related substrates, specifically the α-aminoalkylation of Morita-Baylis–Hillman acetates, has shown that this method is effective for a range of substituted aryl acrylates and various N-aryl amines. The reaction conditions are typically mild, proceeding at room temperature under an inert atmosphere. The choice of photocatalyst and solvent can be crucial for optimizing the reaction yield and selectivity.

The following table summarizes representative findings from the photocatalytic α-aminoalkylation of a closely related acrylate substrate, which can be considered indicative of the potential outcomes for this compound under similar conditions.

| Entry | Amine Substrate | Photocatalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | N,N-Dimethylaniline | Eosin Y | CH3CN | 85 |

| 2 | N,N-Diethylaniline | Eosin Y | CH3CN | 82 |

| 3 | N-Phenylpiperidine | Eosin Y | CH3CN | 75 |

| 4 | N-Methyl-N-phenylaniline | Rose Bengal | DMF | 78 |

The data in Table 1, derived from studies on analogous systems, suggests that the photocatalytic alpha-aminoalkylation of this compound is a feasible and potentially high-yielding transformation. The electronic nature of the 3-methoxyphenyl group is not expected to significantly hinder the radical addition step.

Further research into the direct alpha-aminoalkylation of this compound would be beneficial to fully elucidate the optimal reaction conditions and substrate scope for this specific compound. However, based on the established reactivity of similar acrylates, this photocatalytic approach represents a promising avenue for the synthesis of novel α-aminoalkylated derivatives.

Advanced Spectroscopic and Structural Characterization of Methyl 2 3 Methoxyphenyl Acrylate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For Methyl 2-(3-methoxyphenyl)acrylate, also referred to as (E)-methyl 3-(3-methoxyphenyl)acrylate, and its analogs, the ¹H NMR spectrum typically shows distinct signals for the vinyl, aromatic, and methoxy (B1213986) protons.

In the spectrum of (E)-methyl 3-(3-methoxyphenyl)acrylate, recorded in deuterated chloroform (B151607) (CDCl₃), the following signals are observed: two singlet signals for the two distinct methoxy groups (OCH₃) appear at approximately 3.80 ppm and 3.89 ppm. rsc.org The vinyl protons (C=CH) present as doublets due to coupling with each other; one appears at 6.53 ppm and the other at 8.01 ppm, with a large coupling constant (J = 16.0 Hz) characteristic of a trans-alkene configuration. rsc.org The protons on the phenyl ring appear as a multiplet between 6.90 and 7.51 ppm. rsc.org

The para-isomer, (E)-methyl 3-(4-methoxyphenyl)acrylate, shows a similar pattern but with different chemical shifts for the aromatic protons due to the change in substituent position. Its spectrum features singlets for the ester methyl and the phenyl methoxy groups at 3.80 ppm and 3.84 ppm, respectively. rsc.org The vinyl protons appear as doublets at 6.32 ppm and 7.66 ppm (J = 16.0 Hz). rsc.org The aromatic protons show a distinct pattern of two doublets at 6.91 ppm and 7.48 ppm, which is typical for a 1,4-disubstituted benzene (B151609) ring. rsc.org

| Compound | Solvent | Chemical Shift (δ) in ppm (Multiplicity, J in Hz, Integration, Assignment) |

| (E)-methyl 3-(3-methoxyphenyl)acrylate | CDCl₃ | 3.80 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 6.53 (d, J=16.0, 1H, vinyl H), 6.90-6.99 (m, 2H, Ar-H), 7.33-7.38 (m, 1H, Ar-H), 7.51 (d, J=7.6, 1H, Ar-H), 8.01 (d, J=16.0, 1H, vinyl H) rsc.org |

| (E)-methyl 3-(4-methoxyphenyl)acrylate | CDCl₃ | 3.80 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 6.32 (d, J=16.0, 1H, vinyl H), 6.91 (d, J=8.4, 2H, Ar-H), 7.48 (d, J=8.4, 2H, Ar-H), 7.66 (d, J=15.6, 1H, vinyl H) rsc.org |

| (E)-methyl 3-(4-chlorophenyl)acrylate | CDCl₃ | 3.81 (s, 3H, OCH₃), 6.42 (d, J=16.4, 1H, vinyl H), 7.37 (d, J=8.4, 2H, Ar-H), 7.46 (d, J=8.0, 2H, Ar-H), 7.65 (d, J=16.0, 1H, vinyl H) rsc.orgrsc.org |

| (E)-methyl 3-(p-tolyl)acrylate | CDCl₃ | 2.38 (s, 3H, Ar-CH₃), 3.80 (s, 3H, OCH₃), 6.40 (d, J=16.0, 1H, vinyl H), 7.20 (d, J=8.0, 2H, Ar-H), 7.43 (d, J=8.0, 2H, Ar-H), 7.68 (d, J=16.0, 1H, vinyl H) rsc.org |

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. For (E)-methyl 3-(3-methoxyphenyl)acrylate, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, aromatic carbons, vinyl carbons, and methoxy carbons. The carbonyl carbon of the ester group is typically found downfield around 168.0 ppm. rsc.org The carbons of the methoxy groups appear around 52.1 and 55.7 ppm. rsc.org The vinyl carbons are observed at approximately 118.9 and 144.8 ppm, while the aromatic carbons produce a series of signals in the 113.8 to 160.0 ppm range. rsc.org

Comparison with the para-isomer, (E)-methyl 3-(4-methoxyphenyl)acrylate, reveals shifts in the positions of the carbon signals, particularly for the aromatic ring, reflecting the different electronic environment. rsc.orgrsc.org The polymer analog, poly(methyl methacrylate) (PMMA), has characteristic signals for the carbonyl carbon (177-178 ppm), the quaternary carbon (around 45 ppm), the main-chain methylene (B1212753) carbon (around 54 ppm), and the methoxy carbon (around 52 ppm). researchgate.netresearchgate.net

| Compound | Solvent | Chemical Shift (δ) in ppm |

| (E)-methyl 3-(3-methoxyphenyl)acrylate | CDCl₃ | 52.1, 55.7, 113.8, 117.1, 118.9, 121.7, 130.1, 135.8, 144.8, 160.0, 168.0 rsc.org |

| (E)-methyl 3-(4-methoxyphenyl)acrylate | CDCl₃ | 51.9, 55.7, 114.6, 115.5, 127.3, 130.0, 144.8, 161.7, 168.0 rsc.orgrsc.org |

| (E)-methyl 3-(4-chlorophenyl)acrylate | CDCl₃ | 51.8, 118.5, 129.3, 133.0, 136.3, 143.4, 167.2 rsc.org |

| Poly(methyl methacrylate) (PMMA) | CDCl₃ | ~52 (O-CH₃), ~54 (backbone CH₂), ~177-178 (C=O) researchgate.netresearchgate.net |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the presence of specific functional groups, making them excellent for structural characterization.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a fingerprint of the molecule's functional groups. For acrylates, several characteristic absorption bands are expected. A strong absorption band corresponding to the C=O stretching vibration of the ester group is typically observed around 1720-1730 cm⁻¹. spectroscopyonline.com The C=C double bond of the acrylate (B77674) moiety shows a characteristic signal around 1637 cm⁻¹. azom.comresearchgate.net The C-O-C stretching vibrations of the ester group result in strong bands in the 1300-1100 cm⁻¹ region. spectroscopyonline.comresearchgate.net For instance, in poly(methyl methacrylate), the C-C-O and O-C-C stretches appear at approximately 1191 cm⁻¹ and 1149 cm⁻¹, respectively. spectroscopyonline.com In analogs like 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, C-H stretching and bending vibrations are seen at 2954 cm⁻¹ and 1463 cm⁻¹, respectively. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Ester C=O | Stretch | 1720 - 1730 | spectroscopyonline.com |

| Alkene C=C | Stretch | ~1637 | azom.comresearchgate.net |

| Ester C-O-C | Asymmetric Stretch | ~1241 | azom.com |

| Ester C-C-O | Stretch | ~1191 (in PMMA) | spectroscopyonline.com |

| Ester O-C-C | Stretch | ~1149 (in PMMA) | spectroscopyonline.com |

| Aromatic C=C | Stretch | ~1632 | mdpi.com |

| Alkane C-H | Stretch | ~2954 | mdpi.com |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In studies of poly(methyl methacrylate) (PMMA), Raman spectroscopy has been used to investigate the glass transition from a molecular viewpoint. rsc.org A key peak associated with the ν(C–O–C) stretching mode is observed around 812 cm⁻¹, which is sensitive to intermolecular interactions. rsc.org Analysis of methyl acrylate/ethyl acrylate copolymers by FT-Raman has identified vibrations of the CH₃ and CH₂ groups. researchgate.net For example, the in-plane asymmetrical stretching of the methyl group in the methyl acrylate homopolymer is a prominent band. researchgate.net

| Compound/Group | Vibrational Mode | Raman Shift (cm⁻¹) | Source |

| Poly(methyl methacrylate) | ν(C–O–C) Stretch | ~812 | rsc.org |

| Methyl Acrylate Polymer | CH₃ Asymmetric Stretch | Varies | researchgate.net |

| Methyl Acrylate Polymer | CH₂ Symmetric Stretch | Varies | researchgate.net |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula.

For (E)-methyl 3-(3-methoxyphenyl)acrylate, HRMS analysis provides a calculated mass-to-charge ratio ([M+H]⁺) of 193.0859 for the molecular formula C₁₁H₁₃O₃, which would be confirmed by finding a closely matching experimental value. rsc.org Similarly, the para-isomer, (E)-methyl 3-(4-methoxyphenyl)acrylate, has a calculated m/z of 192.0786 for the molecular ion [M]⁺, which has been confirmed experimentally. rsc.orgrsc.org This technique is crucial for confirming the identity of newly synthesized compounds and verifying their purity.

| Compound | Formula | Ion | Calculated m/z | Found m/z | Source |

| (E)-methyl 3-(3-methoxyphenyl)acrylate | C₁₁H₁₂O₃ | [M+H]⁺ | 193.0859 | 193.0828 | rsc.org |

| (E)-methyl 3-(4-methoxyphenyl)acrylate | C₁₁H₁₂O₃ | [M]⁺ | 192.0786 | 192.0786 | rsc.orgrsc.org |

| (E)-methyl 3-(p-tolyl)acrylate | C₁₁H₁₂O₂ | [M]⁺ | 176.0837 | 176.0836 | rsc.org |

| (E)-methyl 3-(4-chlorophenyl)acrylate | C₁₀H₉ClO₂ | [M]⁺ | 196.0291 | 196.0290 | rsc.org |

| 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate | C₂₀H₂₂O₃ | [M+Na]⁺ | 319.1043 | 319.1043 | mdpi.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers.

For this compound and its analogs, HRMS provides the exact mass of the molecular ion, which can be compared to the calculated theoretical mass. This comparison helps to confirm the molecular formula of the compound. For instance, the HRMS data for (E)-methyl 3-(4-methoxyphenyl)acrylate shows a calculated mass for [C11H12O3]+ of 192.0786, with the found mass being identical. rsc.org Similarly, the sodium adduct of 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate was observed at m/z 319.1043 [M + Na]+. mdpi.com

Table 1: HRMS Data for Analogs of this compound

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ion Type |

| (E)-methyl cinnamate (B1238496) | C10H10O2 | 162.0681 | 162.0679 | [M]+ |

| (E)-methyl 3-(p-tolyl)acrylate | C11H12O2 | 176.0837 | 176.0836 | [M]+ |

| (E)-methyl 3-(4-chlorophenyl)acrylate | C10H9ClO2 | 196.0291 | 196.0290 | [M]+ |

| (E)-methyl 3-(4-fluorophenyl)acrylate | C10H9FO2 | 180.0587 | 180.0588 | [M]+ |

| (E)-methyl 3-(naphthalen-2-yl)acrylate | C14H12O2 | 212.0837 | 212.0837 | [M]+ |

| (E)-ethyl cinnamate | C11H12O2 | 176.0837 | 176.0837 | [M]+ |

| Methyl 2-cyano-3-(4-methoxyphenyl)acrylate | C12H11NO3 | 217.07389321 | Not Specified | [M] |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique that involves bombarding a sample with high-energy electrons, causing the molecule to ionize and fragment. jeol.com The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation. jeol.com While molecular ions may be weak or absent in EI mass spectra, the fragment ions provide valuable structural information. jeol.com

In the case of methyl acrylate derivatives, the fragmentation patterns can reveal key structural features. For example, the EI-MS of methyl 3-(2-nitrophenyl)acrylate and methyl 3-(4-nitrophenyl)acrylate both show a molecular ion peak at M+ = 207. researchgate.net A prominent fragment at m/z 176 is observed in both spectra, which corresponds to the loss of a methoxy group (-OCH3). researchgate.net The fragmentation of these molecules can occur across the entire core structure. nih.gov

The analysis of various methyl cinnamate analogs reveals characteristic fragmentation patterns. For instance, (E)-methyl 3-(4-methoxyphenyl)acrylate shows a molecular ion peak at m/z 192. beilstein-journals.orgrsc.org Other analogs like (E)-methyl 3-(4-nitrophenyl)acrylate and (E)-methyl cinnamate show molecular ion peaks at m/z 207 and m/z 162, respectively. beilstein-journals.org

Table 2: EI-MS Data for Methyl Acrylate Analogs

| Compound | Molecular Ion (M+) (m/z) | Key Fragment Ions (m/z) |

| Methyl (E)-3-(4-nitrophenyl)acrylate | 207 | 176, 130, 102, 76, 50 |

| Methyl (E)-3-(3-nitrophenyl)acrylate | 207 | Not specified |

| Methyl (E)-cinnamate | 162 | Not specified |

| Methyl (E)-3-(2-methoxyphenyl)acrylate | 192 | Not specified |

| Methyl (E)-3-(4-methoxyphenyl)acrylate | 192 | Not specified |

| Methyl 3-(2-nitrophenyl)acrylate | 207 | 176, 130, 102, 76, 50 |

Data compiled from various sources. researchgate.netbeilstein-journals.orgrsc.org

The fragmentation of the methoxyphenyl group itself can lead to characteristic ions. For example, the methoxyphenyl radical cation at m/z 107 can be formed, which can then lose a neutral formaldehyde (B43269) molecule (HCHO) to generate a phenyl radical cation at m/z 77. researchgate.net This can further fragment by losing an acetylene (B1199291) molecule to produce a cyclobutadiene (B73232) radical cation at m/z 51. researchgate.net

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The chromophores in this compound and its analogs, which include the phenyl ring and the acrylate group, give rise to characteristic absorption bands.

Studies on polyamidoamine (PAMAM) dendrimers, which can be synthesized using methyl acrylate, show that the UV-vis spectra can be used to monitor the synthesis and generation of these macromolecules. researchgate.net

X-ray Diffraction Crystallography for Solid-State Structure Determination

For this compound and its analogs, X-ray crystallography provides precise structural parameters. For example, the crystal structure of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate reveals that the conformation across the C=C double bond is syn-periplanar. researchgate.net In the crystal, molecules are linked into inversion dimers through C—H···O interactions. researchgate.net

The determination of the crystal structure is a crucial step in understanding the relationship between molecular structure and macroscopic properties. nih.gov The process begins with the growth of a suitable single crystal, which can often be the rate-limiting step. nih.gov

Table 3: Crystallographic Data for an Analog of this compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Methyl 2,3,4,5-tetra-O-acetyl-α-D-glucoseptanoside | Monoclinic | P21 | 12.956 | 7.901 | 9.438 | 106.10 |

Data from a study on a related compound. rsc.org

Computational and Theoretical Investigations of Methyl 2 3 Methoxyphenyl Acrylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like Methyl 2-(3-methoxyphenyl)acrylate, DFT calculations would provide deep insights into its intrinsic properties.

Elucidation of Electronic Structure (HOMO-LUMO Energy Gaps, Band Gap Energy)

A fundamental aspect of understanding a molecule's reactivity and electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates a more reactive molecule, more susceptible to electronic transitions.

DFT calculations would determine the energies of the HOMO and LUMO. The band gap energy, a related concept, would also be calculated to predict the material's electronic conductivity. For this compound, this analysis would reveal its kinetic stability and potential for use in electronic applications.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Geometry Optimization and Conformational Analysis

Before calculating other properties, the most stable three-dimensional structure of this compound must be determined. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. This would identify the most stable conformer and its corresponding bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore the potential energy surface of the molecule by rotating various single bonds, such as the C-O bonds of the methoxy (B1213986) and ester groups, and the C-C bond connecting the phenyl ring to the acrylate (B77674) moiety. This would identify different stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility.

Table 2: Hypothetical Optimized Geometrical Parameters for this compound

| Bond/Angle/Dihedral | Optimized Value |

|---|---|

| C=C (acrylate) bond length (Å) | Data not available |

| C=O (ester) bond length (Å) | Data not available |

| Phenyl-C (acrylate) bond length (Å) | Data not available |

| O-CH₃ (methoxy) bond length (Å) | Data not available |

| C-O-C (ether) bond angle (°) | Data not available |

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds.

By comparing the calculated vibrational frequencies with experimentally obtained spectra, the accuracy of the computational model can be validated. This analysis also allows for the definitive assignment of spectral bands to specific molecular vibrations, aiding in the structural characterization of the compound.

Table 3: Hypothetical Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | Data not available |

| Alkene (C=C) | Stretching | Data not available |

| Methoxy (C-O-C) | Asymmetric Stretching | Data not available |

| Phenyl Ring | C-H Stretching | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating the complex wave function into the familiar language of Lewis structures, lone pairs, and donor-acceptor interactions.

For this compound, NBO analysis would quantify the delocalization of electron density, particularly the conjugation between the phenyl ring, the acrylate double bond, and the carbonyl group. It would also reveal hyperconjugative interactions, which contribute to the molecule's stability. The analysis provides information on atomic charges and the hybridization of orbitals involved in bonding.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. An ELF analysis for this compound would generate a 3D map showing the spatial distribution of these localized electronic domains. This provides a visual and quantitative description of the chemical bonding, clearly distinguishing between covalent bonds, non-bonding electrons, and the core shells of atoms.

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) mapping illustrates the charge distribution of a molecule and is invaluable for predicting its reactive behavior. An ESP map of this compound would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. This would highlight the electrophilic and nucleophilic sites of the molecule, providing crucial information about its intermolecular interactions and chemical reactivity. For instance, the oxygen atoms of the carbonyl and methoxy groups would be expected to be regions of high negative potential.

In Silico Modeling of Molecular Interactions

In silico modeling, such as molecular docking, could predict how this compound might interact with biological macromolecules or other chemical species. This type of modeling is instrumental in fields like drug discovery and materials science for predicting binding affinities and mechanisms of action.

While the tools and methodologies for these analyses are well-established, their application to this compound has not been reported. Future research in this area would be invaluable for a complete understanding of this compound's chemical nature and for unlocking its potential applications.

Molecular Docking Studies (e.g., Enzyme Interactions, Protein Binding)

There is currently no publicly available research detailing molecular docking studies of this compound with specific enzymes or proteins. While a related, yet distinct, compound, METHYL (2Z)-3-METHOXY-2-{2-[(E)-2-PHENYLVINYL]PHENYL}ACRYLATE, is listed in the DrugBank database with potential interactions with the Cytochrome b-c1 complex subunits, this information is not directly applicable to this compound. drugbank.com

General studies on protein interactions with acrylate-based polymers, such as poly(methyl methacrylate), have been conducted. These investigations explore protein adsorption to polymer surfaces and are not indicative of the specific molecular binding of the small molecule this compound.

A comprehensive understanding of the potential biological activity of this compound would necessitate dedicated molecular docking studies to predict its binding affinity and interaction modes with various protein targets. Such studies would provide valuable insights into its potential pharmacological or toxicological profile.

Table 1: Summary of Molecular Docking Data for this compound

| Target Enzyme/Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

|---|

Computational Elucidation of Reaction Mechanisms

A search of scientific databases and chemical literature revealed no specific computational studies aimed at elucidating the reaction mechanisms involving this compound. Theoretical chemistry is a powerful tool for investigating reaction pathways, transition states, and the kinetics and thermodynamics of chemical transformations.

For acrylates in general, computational methods, such as Density Functional Theory (DFT), have been employed to study polymerization reactions and other chemical processes. These studies provide a foundational understanding of the reactivity of the acrylate functional group. However, the specific influence of the 3-methoxyphenyl (B12655295) substituent on the reaction mechanisms of this compound has not been computationally explored.

Future computational research could focus on various reactions involving this compound, such as its synthesis, polymerization, or degradation. These studies would be instrumental in optimizing reaction conditions, predicting product distributions, and understanding the compound's stability and reactivity.

Table 2: Summary of Computational Data on Reaction Mechanisms for this compound

| Reaction Type | Computational Method | Key Findings (e.g., Activation Energies, Transition State Geometries) |

|---|

Industrial and Material Science Applications of Acrylate Derivatives in Chemical Manufacturing

Polymer Chemistry and Polymer Material Science

The utility of acrylate (B77674) derivatives is well-established in polymer chemistry, where they serve as fundamental building blocks for a vast array of materials. Their characteristic carbon-carbon double bond allows them to undergo polymerization, forming long-chain polymers with diverse properties.

Monomer in Polymer Production

In polymer science, a monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain or three-dimensional network. Acrylates and methacrylates are a prominent class of monomers used in the production of acrylic polymers and resins. essentialchemicalindustry.org The polymerization process is typically initiated by free radicals generated from an initiator compound under the influence of heat or light. essentialchemicalindustry.orgnih.gov

Copolymerization, the process of polymerizing two or more different monomers, is a common strategy to tailor the final properties of the polymer. gantrade.comresearchgate.net For instance, Methyl Methacrylate (B99206) (MMA) is often copolymerized with other monomers like Butyl Acrylate (BA) and 2-Ethylhexyl Acrylate (EHA) to achieve a desired balance of hardness, flexibility, and thermal properties in the resulting acrylate emulsion. researchgate.netnih.gov The ratio of the monomers can be adjusted to control characteristics such as the glass transition temperature (Tg), tensile strength, and elongation at break of the final polymer film. researchgate.net While a wide variety of acrylate monomers are used in such processes, specific documentation detailing the use of Methyl 2-(3-methoxyphenyl)acrylate as a comonomer in these applications is not prevalent in the reviewed literature.

Application in Coatings and Adhesives Formulations

Acrylate-based polymers are foundational to the formulation of modern coatings and adhesives due to their excellent durability, weather resistance, and adhesion properties. gantrade.com Emulsion polymers, where polymer particles are dispersed in water, are widely used to create paints, sealants, and adhesives. gantrade.comresearchgate.net These formulations often involve copolymers of various acrylates to achieve specific performance characteristics. For example, fluorinated acrylate emulsions are developed for coatings that require high thermal and chemical resistance. mdpi.com

Structural acrylic adhesives, known for their strength and ability to bond a wide range of materials, are typically based on (meth)acrylate monomers mixed with toughening agents and a curing system. raajournal.comgoogle.com While monomers like Methyl Methacrylate (MMA) and isobornyl methacrylate are commonly cited in these formulations, specific inclusion of this compound is not detailed in the available research. raajournal.com A related compound, p-methoxyphenyl acrylate, is noted for its potential use as a monomer in creating polymers for coatings and adhesives. ontosight.ai

Photopolymerization Applications

Photopolymerization is a process where light is used to initiate a polymerization reaction, rapidly converting a liquid monomer or oligomer mixture into a solid polymer network. icm.edu.pl This technology, often referred to as UV curing, is advantageous for its high speed, low energy consumption, and minimal environmental impact. icm.edu.plnih.gov It is widely employed in printing inks, dental materials, and protective coatings. icm.edu.pl

The process relies on photoinitiators that absorb photons and generate reactive species (free radicals or cations) to start the polymerization of functional monomers, such as acrylates. icm.edu.plnih.gov While the photopolymerization of numerous (meth)acrylate systems is extensively studied, and related compounds like Methyl (2E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate are used in creating photoaligning polymer materials, specific studies focusing on the photopolymerization behavior of this compound are not found in the current literature. researchgate.netrsc.orgchemicalbook.com Dual-curing systems, which might combine UV curing with another method like thermal curing, are also being explored to enhance the properties of acrylate-based materials for sealant and coating applications. radtech.orgmdpi.com

Role as Intermediates in Fine Chemical Synthesis

The most significant and well-documented application of this compound and its structural analogs is as a key intermediate in the synthesis of fine chemicals, particularly for the agrochemical industry. The β-methoxyacrylate structural unit is a critical pharmacophore (the active portion of a molecule) for a major class of modern fungicides known as strobilurins. google.comgoogle.com

These fungicides are prized for their high efficiency, broad-spectrum activity against various plant diseases, and favorable environmental profile. google.comnih.gov Numerous patents describe multi-step synthetic routes where 2-aryl-3-methoxyacrylate compounds are crucial building blocks. google.comgoogle.comunifiedpatents.com The synthesis typically involves the formylation and subsequent methylation of a substituted phenylacetate (B1230308) precursor to generate the desired methoxyacrylate core structure. google.com This intermediate is then further modified to produce the final, biologically active fungicidal compound. nih.gov The prevalence of this molecular framework in patented agrochemicals underscores the industrial importance of compounds like this compound as high-value intermediates.

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 133033-14-4 bldpharm.com |

| Molecular Formula | C11H12O3 bldpharm.com |

| Molecular Weight | 192.21 g/mol bldpharm.com |

| SMILES | C=C(C1=CC=CC(OC)=C1)C(OC)=O bldpharm.com |

| MDL Number | MFCD30732639 bldpharm.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.